Shikimate-3-phosphate trisodium salt

Descripción general

Descripción

El 3-Fosfato de Shikimato (sal sódica) es un compuesto químico que juega un papel crucial en la ruta del shikimato, la cual es esencial para la biosíntesis de aminoácidos aromáticos en microorganismos y plantas. Esta ruta está ausente en los animales, lo que la convierte en un objetivo para herbicidas y agentes antimicrobianos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 3-Fosfato de Shikimato (sal sódica) se puede sintetizar mediante la fosforilación del shikimato utilizando shikimato quinasa. La reacción implica la transferencia de un grupo fosfato del trifosfato de adenosina (ATP) al grupo hidroxilo en la tercera posición del shikimato .

Métodos de Producción Industrial

La producción industrial del 3-Fosfato de Shikimato (sal sódica) típicamente implica procesos de fermentación microbiana. Los microorganismos como Escherichia coli se modifican genéticamente para producir en exceso shikimato, el cual luego se fosforila para formar 3-fosfato de shikimato .

Análisis De Reacciones Químicas

Role in the EPSP Synthase Reaction

S3P-TNa is the primary substrate for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes the sixth step in the shikimate pathway .

Reaction Mechanism:

- Substrate Binding : S3P binds first to EPSPS, inducing a conformational change that closes the enzyme’s two domains .

- PEP Incorporation : Phosphoenolpyruvate (PEP) transfers its enolpyruvyl moiety to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate .

- Product Release : EPSP exits the active site, followed by phosphate .

Table 2: Kinetic Parameters of EPSPS with S3P-TNa

| Parameter | Value | Source |

|---|---|---|

| (S3P) | 8.2 ± 0.7 µM | |

| 12.4 ± 0.5 s⁻¹ | ||

| Catalytic Efficiency |

Inhibition by Glyphosate

Glyphosate, a broad-spectrum herbicide, competitively inhibits EPSPS by mimicking the PEP substrate .

Key Interactions:

- Binding Site : Glyphosate occupies the PEP-binding pocket, stabilized by hydrogen bonds with Lys-22, Arg-124, and Lys-411 .

- Structural Impact : S3P binding is required to induce the closed enzyme conformation, enabling glyphosate access .

Table 3: Inhibition Metrics

| Parameter | Value | Source |

|---|---|---|

| (Glyphosate) | 0.8 ± 0.1 µM | |

| Inhibition Type | Uncompetitive vs. PEP |

Stability and Handling

Aplicaciones Científicas De Investigación

Role in Biochemical Research

Substrate for EPSPS

S-3-P serves as a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes a key step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are precursors to numerous secondary metabolites in plants and microorganisms . Researchers utilize S-3-P to study the kinetics of EPSPS and to identify potential inhibitors that can disrupt this pathway, thus providing insights into enzyme regulation and activity under various conditions .

Enzymatic Assays

In biochemical assays, S-3-P is employed to measure the activity of enzymes involved in the shikimate pathway. Its ability to bind to EPSPS allows researchers to assess the impact of various inhibitors on enzyme function, which can lead to the development of herbicides targeting this specific pathway .

Agricultural Applications

Herbicide Development

One of the most prominent applications of S-3-P is in the development of herbicides. Glyphosate, a widely used herbicide, targets EPSPS and effectively inhibits the shikimate pathway, leading to the death of susceptible plants . The use of S-3-P in research has facilitated the understanding of glyphosate's mechanism of action and its effects on non-target organisms. This knowledge is crucial for developing more selective herbicides that minimize environmental impact.

Genetic Engineering

S-3-P is also utilized in genetic engineering efforts aimed at enhancing glyphosate resistance in crops. By manipulating genes associated with the shikimate pathway, scientists can create genetically modified organisms (GMOs) that can withstand glyphosate application while maintaining growth and yield .

Potential Therapeutic Applications

Drug Targeting

The enzymes involved in the shikimate pathway are considered potential drug targets for antibiotic development, particularly against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Since humans do not possess this pathway, targeting these enzymes could lead to novel antibacterial therapies with minimal side effects on human cells . For instance, studies have shown that inhibiting shikimate dehydrogenase can effectively reduce bacterial growth .

Case Studies and Research Findings

Mecanismo De Acción

El 3-Fosfato de Shikimato (sal sódica) ejerce sus efectos al actuar como sustrato para la enzima EPSPS. La enzima cataliza la transferencia del grupo enolpiruvil del fosfoenolpiruvato al 3-fosfato de shikimato, formando 5-enolpiruvil-shikimato-3-fosfato. Esta reacción es un paso clave en la ruta del shikimato, lo que lleva a la producción de aminoácidos aromáticos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Shikímico: Un precursor en la ruta del shikimato.

5-Enolpiruvil-shikimato-3-fosfato: El producto formado a partir de la reacción del 3-fosfato de shikimato con fosfoenolpiruvato.

Unicidad

El 3-Fosfato de Shikimato (sal sódica) es único en su papel como intermediario en la ruta del shikimato, actuando específicamente como sustrato para EPSPS. Esto lo convierte en un objetivo crítico para herbicidas como el glifosato, que inhiben EPSPS y alteran la biosíntesis de aminoácidos aromáticos .

Actividad Biológica

Shikimate-3-phosphate trisodium salt (S-3-P) is a crucial compound in the shikimic acid pathway, which is integral to the biosynthesis of aromatic amino acids and various secondary metabolites in plants, fungi, and microorganisms. This article provides a comprehensive overview of the biological activity of S-3-P, focusing on its role in metabolic processes, applications in research, and implications for agriculture.

Overview of the Shikimic Acid Pathway

The shikimic acid pathway is a metabolic route present in bacteria, fungi, and plants but absent in mammals. It is responsible for synthesizing essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to form 3-dehydroshikimic acid (DHS), which subsequently converts to shikimic acid-3-phosphate (S-3-P) through the action of shikimate kinase enzymes.

Biological Activity

Role in Enzyme Function

S-3-P serves primarily as a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which catalyzes a critical step in the pathway. The inhibition of EPSPS by glyphosate, a widely used herbicide, disrupts the production of S-3-P and consequently halts the synthesis of aromatic amino acids. This mechanism underlines the importance of S-3-P in both plant metabolism and herbicide action.

Research Applications

Researchers utilize S-3-P to study EPSPS kinetics, explore potential inhibitors, and understand how environmental factors influence enzyme activity. This research is vital for developing glyphosate-resistant genetically modified organisms (GMOs) and studying the ecological impacts of herbicides.

Case Studies

- Glyphosate Resistance Studies

-

Pharmaceutical Applications

- The shikimic acid pathway's intermediates, including S-3-P, are being explored for their potential in synthesizing pharmaceuticals such as oseltamivir phosphate (Tamiflu), an antiviral medication . Research indicates that manipulating these pathways can enhance the yield and efficiency of drug synthesis.

Table: Key Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₈Na₃O₇P |

| Molecular Weight | 299.1 g/mol |

| Solubility | Highly soluble in water |

| Role in Metabolism | Precursor for aromatic amino acids; substrate for EPSPS |

| Applications | Research on glyphosate resistance; pharmaceutical synthesis; metabolic engineering |

Research Findings

Recent studies highlight several significant findings regarding S-3-P:

- Inhibition Mechanism : Glyphosate's competitive inhibition of EPSPS underscores S-3-P's role in plant survival and growth. The absence of this pathway in mammals accounts for glyphosate's low toxicity to vertebrates .

- Metabolic Engineering : Advances in metabolic engineering have shown that manipulating the shikimic acid pathway can lead to increased production of valuable compounds derived from S-3-P .

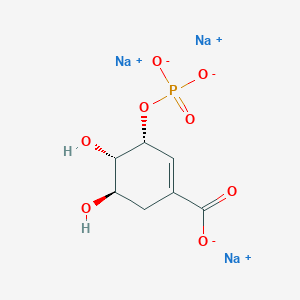

Propiedades

IUPAC Name |

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Na3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472277 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143393-03-7 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143393-03-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.